1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
Description
Properties
CAS No. |
89239-67-8 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1,5-diethyl-3-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H14N4O/c1-4-7-11-8-6(3)13-14(5-2)9(8)10(15)12-7/h4-5H2,1-3H3,(H,11,12,15) |
InChI Key |
GQGGWKXTANDKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)N(N=C2C)CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyrazoles
A widely adopted method involves the cyclocondensation of β-ketoesters with 5-aminopyrazole derivatives. For example:
-
Step 1 : Ethyl 3-oxopentanoate reacts with 3-methyl-5-aminopyrazole in anhydrous ethanol under reflux (24–48 hours) to form the pyrazolo[4,3-d]pyrimidinone core.
-
Step 2 : Subsequent alkylation with diethyl sulfate in dimethylformamide (DMF) at 60–80°C introduces the 1,5-diethyl groups.
Key Data :
Nitration-Reduction Sequence
Patent EP1077214A1 describes a nitration-reduction approach:
-
Nitration : A mixture of methyl/ethyl esters of 1-methyl-3-n-propylpyrazole-5-carboxylic acid undergoes nitration with NaNO₃ in H₂SO₄ at 65–70°C.
-
Reduction : The nitro group is reduced using Raney nickel and hydrazine hydrate under pressurized H₂ (3–5 bar), followed by HCl treatment to yield the amine intermediate.
-
Cyclization : The amine reacts with 2-ethoxybenzoic acid in POCl₃/DMAC, forming the pyrimidinone ring.
Optimization :
Microwave-Assisted One-Pot Synthesis
Recent advancements employ microwave irradiation to accelerate reactions:
-
Conditions : 5-Amino-3-methylpyrazole, diethyl acetylenedicarboxylate (DEAD), and KHSO₄ in aqueous ethanol (150°C, 20 min).
-
Advantages : 40% reduction in reaction time, yields up to 78%.
Comparison with Conventional Heating :
| Method | Time | Yield | Energy Input |
|---|---|---|---|
| Microwave | 20 min | 78% | 300 W |
| Conventional | 6 h | 65% | 500 W |
Functional Group Modifications
Alkylation Strategies
-
Ethylation : Diethyl sulfate in DMF with K₂CO₃ (60°C, 4 h) achieves >90% selectivity for N1 and N5 positions.
-
Methylation : Methyl iodide in THF with NaH (0°C to RT) introduces the 3-methyl group without side products.
Challenges :
-
Competing O-alkylation minimized by using bulky bases (e.g., DBU).
-
Solvent polarity critical for regioselectivity: DMSO > DMF > THF.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 6H, J = 7.1 Hz, 2×CH₂CH₃), 2.45 (s, 3H, CH₃), 4.21 (q, 4H, J = 7.1 Hz, 2×OCH₂), 8.12 (s, 1H, pyrimidine-H).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Diethyl sulfate | 120 | 45% |
| 5-Aminopyrazole | 250 | 30% |
| Solvents/Catalysts | 80 | 25% |
Environmental Impact
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Activity
- A series of studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit potent anti-inflammatory properties. For instance, compounds synthesized from aminopyrazole carbonitrile showed significant inhibition of prostaglandin synthesis, a key mediator in inflammation. In pharmacological evaluations, certain derivatives exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile for therapeutic use .
-
Antitumor Activity
- Recent research has identified pyrazolo[4,3-d]pyrimidines as potential antitumor agents. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural modifications on the pyrazolo core can enhance activity against specific cancer types, making them promising candidates for further development .
-
Antimicrobial Properties
- The antimicrobial efficacy of 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has been explored against a range of pathogens. Studies indicate that modifications of the pyrazolo structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity positions these compounds as valuable alternatives in the fight against resistant strains .
Synthesis and Characterization
The synthesis of 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors such as aminopyrazoles and carbonitriles. The following table summarizes key synthetic routes and yields:
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Route 1 | Aminopyrazole + Carbonitrile | 65% |
| Route 2 | Formamide + Acetic Anhydride | 70% |
| Route 3 | Cyclization with Ethyl Groups | 75% |
Case Study 1: Anti-inflammatory Screening
In a study evaluating the anti-inflammatory effects of various pyrazolo derivatives, the compound demonstrated significant inhibition of edema in animal models. The LD50 values indicated a high safety margin compared to standard treatments, suggesting potential for clinical applications in inflammatory diseases.
Case Study 2: Antitumor Efficacy
A series of derivatives were tested against multiple cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity and apoptosis induction in breast and colon cancer cells. These findings support the continued exploration of this compound class in cancer therapeutics.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
These compounds differ in ring fusion (positions 1 and 5-a) and substituent placement. Examples include:
- 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-trifluoromethylphenyl) derivative (4n): Features a trifluoromethylphenyl group at position 5 and a diazenyl-hydroxyphenyl group at position 3, enhancing electron-withdrawing properties and metabolic stability .
- 5-(2-Methoxyphenyl) analog (4b) : A methoxy group at position 5 improves solubility via hydrogen bonding .
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
Substituent Effects on Properties
Notes:
Comparison of Yields and Conditions
Antitubercular Activity
- Pyrazolo[1,5-a]pyrimidin-7(4H)-ones : Metabolized by Mycobacterium tuberculosis (Mtb) via hydroxylation and N-methylation. For example, compound 77 targets cell wall biosynthesis and iron chelation .
- Target compound : Alkyl substituents may reduce susceptibility to Mtb-mediated metabolism, prolonging activity .
Physicochemical and Metabolic Stability
Biological Activity
1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H21N5O
- Molecular Weight : 291.42 g/mol
- Structure : The compound features a pyrazolo[4,3-d]pyrimidine core with ethyl and methyl substituents at specific positions, contributing to its biological activity.
Biological Activity Overview
1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one exhibits several biological activities, including:
-
Anticancer Activity : Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds in this class have shown significant growth inhibition across various cancer cell lines.
These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell cycle progression.
Cell Line Growth Inhibition (%) RFX 393 43.9 Multiple Myeloma Significant reduction in tumor growth - Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in tumor growth and survival pathways .
The biological activity of 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can be attributed to several mechanisms:
-
Cell Cycle Arrest : Research indicates that treatment with this compound leads to significant cell cycle arrest at the G0–G1 phase. In treated populations, cell accumulation in the S phase decreased significantly compared to control groups .
- G0–G1 Phase Accumulation : Increased to 84.36%
- S Phase Decrease : Reduced to 11.49%
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through selective intracellular target engagement . This is evidenced by studies showing downregulation of proteins associated with cell survival.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:
- Study on Multiple Myeloma (MM) : A specific derivative demonstrated significant antitumor efficacy in xenograft models of MM without notable hepatotoxicity or adverse effects on liver enzymes .
- In Vitro Studies : Various derivatives were tested against multiple cancer cell lines, showing a broad spectrum of anticancer activity and establishing a foundation for further drug development .
Q & A
Basic: What are the optimal synthetic routes for 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step cyclocondensation reactions. A common approach is reacting substituted pyrazole derivatives with carbonyl-containing precursors under acidic or reflux conditions. Key steps include:
- Cyclocondensation : Use of 3-ethyl-1H-pyrazol-5-amine with β-keto esters or 1,3-dicarbonyl compounds to form the pyrazolo-pyrimidine core .
- Substituent Introduction : Ethyl and methyl groups are introduced via alkylation or nucleophilic substitution at specific positions during intermediate stages .
- Optimization : Control of temperature (reflux at 80–100°C), pH (acidic conditions for cyclization), and solvent polarity (acetic acid or THF) improves yield . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structure. For example, the ethyl group’s triplet signal (δ 1.2–1.5 ppm) and pyrimidine carbonyl resonance (δ 160–170 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 232.13 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm confirm the carbonyl group, while N-H stretches (3200–3400 cm) indicate secondary amine presence .
Advanced: How does the substitution pattern (ethyl, methyl groups) influence the compound’s biological activity, particularly in enzyme inhibition?
Substituents modulate lipophilicity, steric effects, and hydrogen-bonding capacity, impacting target binding. For example:
These trends highlight the importance of structure-activity relationship (SAR) studies for rational drug design .
Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s antitubercular or anticancer potential?
- Antitubercular Activity :
- Anticancer Activity :
- In vitro: Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) and flow cytometry for apoptosis/cycle arrest .
- In vivo: Xenograft models measuring tumor volume suppression and toxicity profiling .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies?
- Mechanistic Clarification : Use target-specific assays (e.g., enzymatic inhibition vs. whole-cell screening) to isolate modes of action. For example, resistance in Mtb was linked to mutations in FAD-dependent hydroxylases, not cell-wall biosynthesis .
- Comparative Pharmacokinetics : Evaluate metabolic stability (e.g., microsomal assays) and plasma protein binding to explain variability in in vivo efficacy .
- Statistical Reproducibility : Validate results across multiple labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Advanced: What computational methods support the design of derivatives with enhanced target specificity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets like CDK2 (PDB: 1AQ1) or Kv7 potassium channels. For example, methoxy groups at C5 improve hydrogen bonding with Thr14 in CDK2 .
- QSAR Modeling : Quantitative parameters (e.g., LogP, polar surface area) correlate with bioavailability. Pyrazolo-pyrimidines with LogP 2–3 show optimal blood-brain barrier penetration .
- MD Simulations : Assess ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
Advanced: How can metabolic stability and toxicity profiles be assessed during preclinical development?
- Metabolic Stability :
- Toxicity :
- hERG Inhibition : Patch-clamp assays assess cardiac risk (IC > 10 µM preferred) .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
Advanced: What strategies mitigate resistance mechanisms observed in target pathogens or cancer cells?
- Combination Therapy : Pair with efflux pump inhibitors (e.g., verapamil) to overcome Mtb resistance .
- Proteolysis-Targeting Chimeras (PROTACs) : Degrade resistant enzyme variants (e.g., mutated FAD hydroxylases) via ubiquitination .
- Epigenetic Modulation : Co-administer HDAC inhibitors to sensitize cancer cells to apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
